molecular formula C11H15N3O B1617356 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol CAS No. 2208-84-6

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol

Cat. No.: B1617356
CAS No.: 2208-84-6
M. Wt: 205.26 g/mol
InChI Key: HQRNRRUSUOZUMN-UHFFFAOYSA-N
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Description

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol involves several steps. One common method includes the reaction of 3-ethyl-2-imino-2,3-dihydro-1H-benzimidazole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to increase yield and purity.

Chemical Reactions Analysis

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol can be compared with other benzimidazole derivatives, such as:

    2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid: This compound has similar structural features but differs in its functional group, leading to different chemical and biological properties.

    2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(2-furyl)ethanone:

    2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(3-nitrophenyl)ethanone:

Properties

IUPAC Name

2-(3-ethyl-2-iminobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-13-9-5-3-4-6-10(9)14(7-8-15)11(13)12/h3-6,12,15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRNRRUSUOZUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349559
Record name 2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-84-6
Record name 2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol
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2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol
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